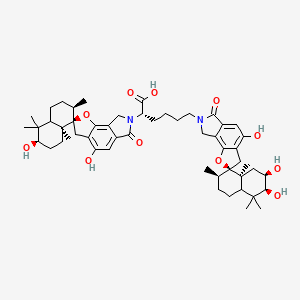

![molecular formula C17H10O4 B1249582 1,3-二羟基-12H-苯并[b]氧杂蒽-12-酮 CAS No. 22315-94-2](/img/structure/B1249582.png)

1,3-二羟基-12H-苯并[b]氧杂蒽-12-酮

描述

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one (DHBX) is a naturally occurring compound found in a variety of plants, including the genus Solanum. It is a yellow crystalline powder and has a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. DHBX is a promising compound for further study due to its potential therapeutic applications.

科学研究应用

Cytotoxic Activity in Cancer Research

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one: has been studied for its cytotoxic effects on cancer cells. Research indicates that it exhibits significant cytotoxic activity against tumor cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular liver carcinoma), while showing weak cytotoxic activity against normal liver cell line L02 . This differential cytotoxicity is crucial for developing cancer therapies that target cancer cells while sparing healthy ones.

DNA Binding Studies

This compound has been investigated for its ability to bind with DNA. Studies using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements suggest an intercalative mode of binding with DNA . This property is important for understanding how drugs interact with genetic material and can lead to the development of new pharmaceuticals.

Material Science Applications

In material science, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one can be used to create fluorescent dyes and markers. Its properties make it suitable for use in various scientific and industrial applications, including the development of new materials with specific optical characteristics.

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its structure allows for modifications that can lead to the creation of new compounds with desired properties for use in chemical research and drug development .

Chromatography

Due to its unique properties, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one can be utilized in chromatographic techniques to help in the separation and analysis of complex mixtures, enhancing the detection and quantification of substances .

Analytical Chemistry

In analytical chemistry, this compound’s fluorescent properties are exploited for the detection and quantification of various analytes. It can be used as a probe in fluorescence spectroscopy, aiding in the analysis of biological and chemical samples .

Anticancer Drug Design

The electronic descriptors of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one derivatives are being studied to understand their impact on anticancer activity. This research is part of the effort to design more effective anticancer drugs using quantitative structure-activity relationship (QSAR) models .

Life Science Research

Scientists in life sciences utilize this compound in various research applications, including studies on cell viability, apoptosis, and other cellular processes that are fundamental to understanding the mechanisms of diseases .

作用机制

Target of Action

The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .

Mode of Action

1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .

Biochemical Pathways

The disruption of these pathways could lead to changes in cell function and potentially cell death .

Result of Action

The molecular and cellular effects of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.

属性

IUPAC Name |

1,3-dihydroxybenzo[b]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPVEXKCXYFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydroxy-12H-benzo[b]xanthen-12-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?

A1: Research indicates that 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one against cancer cell lines. []

Q2: How does the structure of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one relate to its activity compared to similar compounds?

A2: 1,3-dihydroxy-12H-benzo[b]xanthen-12-one possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)

![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)

![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)